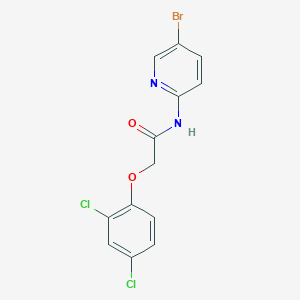![molecular formula C14H18N2O2S B246202 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole, also known as MS-222, is a chemical compound used in scientific research as an anesthetic agent for aquatic animals. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.34 g/mol. MS-222 is widely used in fish research due to its effectiveness in inducing anesthesia without causing significant harm to the animal.
Mecanismo De Acción
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole acts as a central nervous system depressant by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to affect various biochemical and physiological processes in aquatic animals. It can cause a decrease in heart rate, respiratory rate, and blood pressure. It can also induce muscle relaxation and reduce the animal's response to pain. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have minimal impact on the animal's blood chemistry and immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has several advantages as an anesthetic agent for aquatic animals. It is effective in inducing anesthesia quickly and has a short recovery time. It is also relatively safe and has minimal impact on the animal's physiology. However, 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole does have some limitations. It is not effective in all species of fish and can cause mortality in some sensitive species. It can also affect the animal's behavior and alter the results of behavioral studies.
Direcciones Futuras
There are several areas of research that can be explored in the future regarding 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One area is the development of alternative anesthetic agents that are more effective and have fewer limitations. Another area is the study of the long-term effects of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole on aquatic animals, particularly on their behavior and physiology. Additionally, research can be conducted on the optimal dosage and administration of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole to minimize its impact on the animal's health.
Métodos De Síntesis
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is commonly used in scientific research to anesthetize fish, amphibians, and other aquatic animals. It is particularly useful in studies that involve handling, surgery, and transportation of these animals. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is preferred over other anesthetic agents due to its low toxicity and minimal impact on the animal's physiology.
Propiedades
Fórmula molecular |
C14H18N2O2S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)14-15-7-8-16(14)19(17,18)13-9-11(3)5-6-12(13)4/h5-10H,1-4H3 |
Clave InChI |
JLYHXUGXYYONRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)

![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

